molecular formula C15H22N2O2 B13295891 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide

Cat. No.: B13295891
M. Wt: 262.35 g/mol
InChI Key: WTUQFQDKAWRHSH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide is a synthetic organic compound It is characterized by the presence of an aminomethyl group, a hydroxy-methylphenyl group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanone with an appropriate amine under reductive amination conditions.

    Introduction of the aminomethyl group: This step may involve the reaction of the intermediate with formaldehyde and an amine in the presence of a catalyst.

    Attachment of the hydroxy-methylphenyl group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced to the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-N-(2-hydroxyphenyl)cyclohexane-1-carboxamide
  • 4-(Aminomethyl)-N-(3-methylphenyl)cyclohexane-1-carboxamide
  • 4-(Aminomethyl)-N-(2-hydroxy-4-methylphenyl)cyclohexane-1-carboxamide

Uniqueness

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct interactions with molecular targets and different pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-10-3-2-4-13(14(10)18)17-15(19)12-7-5-11(9-16)6-8-12/h2-4,11-12,18H,5-9,16H2,1H3,(H,17,19)

InChI Key

WTUQFQDKAWRHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCC(CC2)CN)O

Origin of Product

United States

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